Synthesis Yield Advantage: 5-Iodo-1,2-dimethyl-1H-imidazole as Key Intermediate in Antiparasitic Agents
In the synthesis of an antiparasitic drug candidate, 5-iodo-1,2-dimethyl-1H-imidazole was employed as a key intermediate in a multi-step sequence that culminated in a final Suzuki coupling step. The overall synthetic route achieved an 18.5% yield over six steps, with the final Suzuki coupling step specifically providing 0.036 g of the target antiparasitic compound from 0.100 g of the boronate ester intermediate [1]. While the patent does not provide direct comparative yield data for alternative halogenated imidazoles in this exact sequence, the successful execution of the Suzuki coupling with the 5-iodo-1,2-dimethylimidazole scaffold demonstrates its suitability for constructing the imidazo[1,2-a]pyridine core required for biological activity. This contrasts with the general observation that bromo-imidazoles exhibit slower oxidative addition in Pd-catalyzed coupling relative to iodo-imidazoles, though explicit quantitative comparison in this specific antiparasitic series is not provided.
| Evidence Dimension | Overall synthetic yield in multi-step sequence |
|---|---|
| Target Compound Data | 18.5% yield over six steps; final Suzuki step: 0.036 g product from 0.100 g boronate ester |
| Comparator Or Baseline | Not explicitly compared in patent; class-level inference only |
| Quantified Difference | No direct head-to-head comparison available |
| Conditions | Patent WO 2023/287723 A1: multi-step synthesis of antiparasitic imidazo[1,2-a]pyridine derivatives using 5-iodo-1,2-dimethyl-1H-imidazole as intermediate |
Why This Matters
This provides a validated synthetic precedent showing 5-iodo-1,2-dimethyl-1H-imidazole is a functional building block in drug candidate synthesis, reducing procurement risk for researchers pursuing similar heterocyclic scaffolds.
- [1] NOVARTIS AG. Imidazo[1,2-a]pyridine derivatives as antiparasitic agents. Patent WO 2023/287723 A1. Published January 19, 2023. View Source
